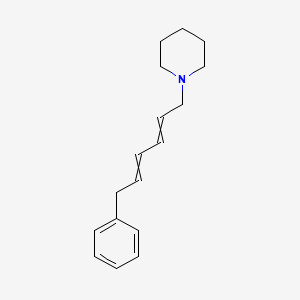
3,20-Dioxo-9,11-epoxypregn-4-ene-17,21-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,20-Dioxo-9,11-epoxypregn-4-ene-17,21-diyl diacetate is a synthetic steroid compound with a complex structure. It belongs to the class of epoxy steroids, characterized by the presence of an epoxy group attached to the steroid backbone. This compound has significant importance in various fields, including medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,20-Dioxo-9,11-epoxypregn-4-ene-17,21-diyl diacetate typically involves multiple steps, starting from simpler steroid precursors. One common route involves the epoxidation of pregn-4-ene-3,20-dione, followed by acetylation to introduce the diacetate groups. The reaction conditions often include the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for the epoxidation step and acetic anhydride for the acetylation step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3,20-Dioxo-9,11-epoxypregn-4-ene-17,21-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the epoxy group or other functional groups in the molecule.
Substitution: Nucleophilic substitution reactions can replace acetyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
3,20-Dioxo-9,11-epoxypregn-4-ene-17,21-diyl diacetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex steroid derivatives.
Biology: Studied for its potential effects on biological pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 3,20-Dioxo-9,11-epoxypregn-4-ene-17,21-diyl diacetate involves its interaction with specific molecular targets, such as steroid receptors. The compound can bind to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Pregn-4-ene-3,20-dione, 9,11-epoxy-17,21-dihydroxy-: Similar structure but with hydroxyl groups instead of acetyl groups.
3,20-Dioxopregn-4-ene-6-beta,11-alpha-diyl diacetate: Another epoxy steroid with different substitution patterns.
11-alpha-Hydroxyprogesterone Acetate: A related compound with an acetoxy group at the 11-alpha position.
Uniqueness
3,20-Dioxo-9,11-epoxypregn-4-ene-17,21-diyl diacetate is unique due to its specific epoxy and diacetate functional groups, which confer distinct chemical and biological properties. These features make it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
85707-50-2 |
|---|---|
Fórmula molecular |
C25H32O7 |
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
[2-[(1R,2S,10S,11S,14R,15S)-14-acetyloxy-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H32O7/c1-14(26)30-13-20(29)24(31-15(2)27)10-8-18-19-6-5-16-11-17(28)7-9-22(16,3)25(19)21(32-25)12-23(18,24)4/h11,18-19,21H,5-10,12-13H2,1-4H3/t18-,19-,21?,22-,23-,24-,25-/m0/s1 |
Clave InChI |
KTBVZEHMYQSTLH-NXAKBCFPSA-N |
SMILES isomérico |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC3[C@]4([C@H]2CCC5=CC(=O)CC[C@@]54C)O3)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC(=O)C1(CCC2C1(CC3C4(C2CCC5=CC(=O)CCC54C)O3)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



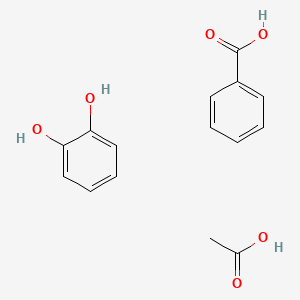
![N-[2-(1-Formyl-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B14428632.png)
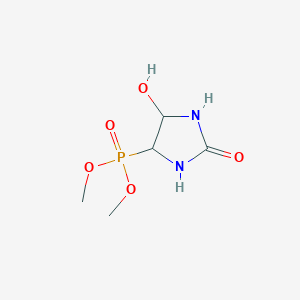
![3-(2-Chloroethanesulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide](/img/structure/B14428644.png)
![3-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine](/img/structure/B14428647.png)
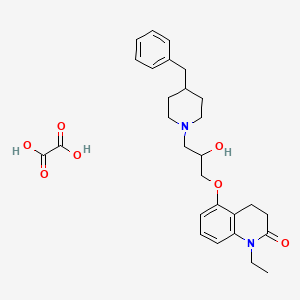


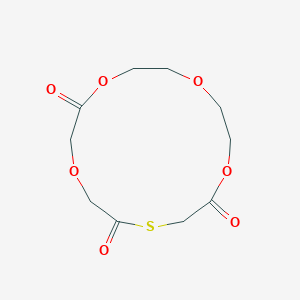


![2,6-Di-tert-butyl-4-[2-(ethylsulfanyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14428679.png)
